molecular formula C10H11NO3 B13012902 2-(2-Formyl-4-methylphenoxy)acetamide

2-(2-Formyl-4-methylphenoxy)acetamide

Cat. No.: B13012902
M. Wt: 193.20 g/mol
InChI Key: IWOSKQIRYXRPLP-UHFFFAOYSA-N
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Description

2-(2-Formyl-4-methylphenoxy)acetamide is an organic compound with a molecular formula of C10H11NO3 It is a derivative of acetamide and contains a formyl group and a methyl group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Formyl-4-methylphenoxy)acetamide typically involves the reaction of 2-hydroxy-5-methylbenzaldehyde with 2-chloro-N-phenylacetamide in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF). The reaction is carried out at a controlled temperature between 30 and 40°C and stirred overnight .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Formyl-4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: 2-(2-Carboxy-4-methylphenoxy)acetamide.

    Reduction: 2-(2-Hydroxymethyl-4-methylphenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Formyl-4-methylphenoxy)acetamide, particularly as a chemosensor, involves the coordination of the formyl group with selenium ions. This coordination leads to a significant fluorescence enhancement, allowing for the detection of selenium ions in various samples

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Formyl-4-methylphenoxy)acetamide is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and physical properties. Its ability to act as a selective fluorescent chemosensor for selenium ions sets it apart from other similar compounds .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-(2-formyl-4-methylphenoxy)acetamide

InChI

InChI=1S/C10H11NO3/c1-7-2-3-9(8(4-7)5-12)14-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13)

InChI Key

IWOSKQIRYXRPLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N)C=O

Origin of Product

United States

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